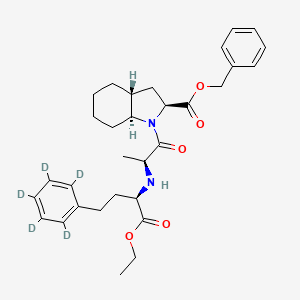

Epi Trandolapril-d5 benzyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H40N2O5 |

|---|---|

Molecular Weight |

525.7 g/mol |

IUPAC Name |

benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25+,26+,27-,28-/m0/s1/i4D,6D,7D,12D,13D |

InChI Key |

UROPPNGEPNCIGO-JRKVVIPCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Analytical Characterization and Method Development for Deuterated Epimeric Benzyl Esters

Comprehensive Spectroscopic Elucidation of Molecular Structure and Stereochemistry

The unambiguous determination of the molecular structure and stereochemistry of "Epi Trandolapril-d5 benzyl (B1604629) ester" relies on a suite of sophisticated spectroscopic methods. Each technique provides unique and complementary information, contributing to a holistic understanding of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²H, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "Epi Trandolapril-d5 benzyl ester" in solution. While specific experimental spectra for this deuterated compound are not publicly available, a detailed analysis can be inferred from the known spectra of Trandolapril (B549266) and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to be complex, showing characteristic signals for the ethyl ester, the benzyl ester, the octahydroindole ring system, and the substituted propyl chain. The five deuterium (B1214612) atoms on the phenyl ring of the benzyl ester group will result in the absence of corresponding proton signals in the aromatic region (typically around 7.2-7.4 ppm). This absence provides a clear marker for successful deuteration. The remaining protons would exhibit chemical shifts and coupling patterns consistent with their chemical environment. For instance, the benzylic protons of the benzyl ester would appear as a singlet or an AB quartet, while the ethyl ester protons would show a characteristic quartet and triplet. The protons of the octahydroindole and the propyl chain would present as a series of complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of "this compound" would show distinct signals for each of the 31 carbon atoms. The carbons of the deuterated phenyl ring would exhibit significantly reduced intensity and may appear as multiplets due to C-D coupling. The chemical shifts of the carbonyl carbons in the ester and amide functional groups would be in the characteristic downfield region (around 170-175 ppm). Predicted ¹³C NMR data for the parent compound, Trandolapril, can serve as a reference for assigning the signals of the non-deuterated parts of the molecule. drugbank.com

²H NMR Spectroscopy: A ²H (Deuterium) NMR spectrum would definitively confirm the positions of the deuterium labels. A single resonance peak, or a narrow multiplet, would be expected in the aromatic region, corresponding to the five deuterium atoms on the benzyl ester's phenyl group. This technique is crucial for verifying the site-specificity of the deuteration.

2D NMR Techniques (COSY, HSQC, HMBC): To unravel the complex proton and carbon environments and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to trace the proton connectivity within the octahydroindole ring and the propyl and ethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between different functional groups, for example, confirming the ester and amide linkages.

A hypothetical table of expected key NMR shifts is presented below, based on data for related structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C₆D₅) | Absent | Confirms deuteration. |

| ¹H | Benzyl (CH₂) | ~5.1-5.3 | Singlet or AB quartet. |

| ¹H | Ethyl (CH₂) | ~4.0-4.2 | Quartet. |

| ¹H | Ethyl (CH₃) | ~1.1-1.3 | Triplet. |

| ¹³C | Aromatic (C₆D₅) | ~128-136 | Reduced intensity, multiplets due to C-D coupling. |

| ¹³C | Carbonyl (Ester/Amide) | ~170-175 | Downfield chemical shifts. |

| ²H | Aromatic (C₆D₅) | ~7.2-7.4 | Confirms location of deuterium. |

Mass Spectrometry (MS) for Accurate Mass Determination and Isotopic Purity Verification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound," as well as for verifying its isotopic purity.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to determine the accurate mass of the protonated molecule, [M+H]⁺. The expected monoisotopic mass for C₃₁H₃₅D₅N₂O₅ is approximately 525.33 g/mol . The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass, which confirms the elemental composition.

Isotopic Purity Verification: The isotopic distribution pattern in the mass spectrum is used to verify the level of deuterium incorporation. The mass spectrum of "this compound" will show a cluster of peaks corresponding to the different isotopic compositions. The relative abundance of the peak at m/z 526 (for the [M+H]⁺ ion containing one ¹³C atom) compared to the peak at m/z 525 will be slightly higher than that of the non-deuterated analogue due to the presence of deuterium. The absence of a significant peak corresponding to the non-deuterated "Epi Trandolapril benzyl ester" (C₃₁H₄₀N₂O₅, [M+H]⁺ at m/z 521.29) would confirm high isotopic purity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation. The fragmentation of benzyl esters often involves the loss of the benzyl group as a benzyl cation or toluene. For "this compound," a characteristic neutral loss corresponding to the deuterated benzyl alcohol (C₆D₅CH₂OH) or a fragment ion corresponding to the deuterated benzyl cation (C₆D₅CH₂⁺) would be expected.

| Analysis | Technique | Expected Result | Significance |

| Accurate Mass | HRMS (ESI-TOF/Orbitrap) | ~525.33 g/mol for [M+H]⁺ | Confirms elemental composition. |

| Isotopic Purity | MS | High abundance of the d5 isotopologue | Verifies successful deuteration. |

| Fragmentation | MS/MS | Neutral loss of deuterated benzyl alcohol | Confirms the location of the deuterium label. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected frequencies include:

C=O stretching (ester): Around 1730-1750 cm⁻¹.

C=O stretching (amide): Around 1630-1680 cm⁻¹.

N-H stretching (amide): Around 3200-3500 cm⁻¹.

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

C-D stretching (aromatic): Around 2200-2300 cm⁻¹, which is a clear indicator of the deuterium labeling.

C-O stretching (ester/ether): Around 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the deuterated benzyl group would be observable and would differ from those of a non-deuterated ring.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Ester | C=O stretch | 1730-1750 |

| Amide | C=O stretch | 1630-1680 |

| Amide | N-H stretch | 3200-3500 |

| Aromatic C-D | C-D stretch | 2200-2300 |

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral centers in "this compound." Trandolapril has multiple chiral centers, and its epimers are diastereomers that can be distinguished by these techniques.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each stereoisomer will have a unique CD spectrum. The spectrum of "this compound" would be compared to that of the desired stereoisomer of Trandolapril benzyl ester. The Cotton effects (positive or negative peaks) in the CD spectrum are related to the spatial arrangement of the chromophores (e.g., the phenyl ring, carbonyl groups) and can be used to assign the absolute configuration of the chiral centers. While experimental data for this specific compound is not available, the principles of CD spectroscopy make it a critical tool for stereochemical quality control. nih.govnih.gov

Development of Ultra-Sensitive and Selective Chromatographic Assays

Chromatographic techniques are fundamental for the separation, identification, and quantification of "this compound," particularly in complex matrices or when analyzing it alongside its non-deuterated counterpart and other related impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-DAD, ELSD, CAD)

High-performance liquid chromatography (HPLC) is the workhorse for the analysis of pharmaceutical compounds. The development of a robust HPLC method for "this compound" would involve careful selection of the stationary phase, mobile phase, and detector.

Stationary Phase: A reversed-phase C18 or C8 column would be a suitable choice for the separation of the relatively non-polar "this compound." The choice of a specific column would depend on factors such as particle size, pore size, and end-capping to achieve optimal resolution and peak shape.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of the target analyte from potential impurities with different polarities.

Detection:

UV-Diode Array Detector (UV-DAD): This detector would be used for the primary detection and quantification of "this compound." The presence of the aromatic ring and carbonyl groups ensures strong UV absorbance. A DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in peak purity assessment and identification. A suitable detection wavelength would be around 210-220 nm. asianpubs.org

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the presence of a chromophore. They are particularly useful for detecting impurities that may lack a significant UV absorbance. Both ELSD and CAD respond to the mass of the analyte, providing a more uniform response for different compounds compared to UV detection.

A hypothetical HPLC method for the analysis of "this compound" is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 215 nm |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis. ijrpc.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Isotope Ratio Measurement

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. Its high sensitivity and selectivity make it ideal for trace-level analysis and for confirming the isotopic purity of the labeled compound.

For the analysis of this compound, a reverse-phase LC method coupled with a triple quadrupole mass spectrometer is typically employed. The chromatographic separation is crucial to resolve the labeled epimer from its non-labeled counterpart and other related impurities. A C18 column is often used with a gradient elution of mobile phases, such as acetonitrile and water with a formic acid modifier, to achieve sharp peak shapes and optimal separation.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure maximum sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the deuterated internal standard. For this compound, the precursor ion would be its protonated molecule [M+H]+, and the product ions would result from characteristic fragmentation pathways. The five deuterium atoms result in a mass shift of +5 amu compared to the unlabeled analogue, allowing for clear differentiation. The instrument also allows for precise measurement of the isotope ratio, confirming the degree and position of deuterium incorporation, which is critical for a high-quality internal standard.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical Transition (Analyte) | m/z of unlabeled precursor → m/z of unlabeled product ion |

| Hypothetical Transition (IS) | m/z of d5-labeled precursor → m/z of d5-labeled product ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Precursors

While LC-MS/MS is the primary tool for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the identification and quantification of volatile and semi-volatile impurities that may be present as byproducts from the synthesis of this compound. These can include residual solvents, unreacted starting materials, or volatile degradation products.

The analysis typically involves dissolving the standard in a suitable solvent and performing a direct injection or using a headspace technique for more volatile compounds. A GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane) is used to separate the volatile components based on their boiling points and polarity. The separated components then enter the mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries (e.g., NIST). This method ensures that the reference standard is free from volatile impurities that could interfere with analyses or indicate issues with the manufacturing process.

Table 2: Potential Volatile Impurities Analyzed by GC-MS

| Compound Class | Examples | Rationale for Analysis |

| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate | Used during synthesis and purification steps. |

| Acylating Agents | Benzyl chloroformate derivatives | Potential unreacted precursors. |

| Volatile Byproducts | Benzyl alcohol | Potential byproduct from esterification or degradation. |

Application as a Stable Isotope-Labeled Internal Standard in Bioanalytical Method Validation

This compound is designed for use as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the unlabeled analyte, but its mass is different due to the deuterium atoms. This makes it an ideal tool for correcting for variability during sample preparation and analysis.

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled standard to a sample before processing. The SIL-IS, in this case, this compound, behaves almost identically to the endogenous, unlabeled analyte throughout extraction, cleanup, and ionization.

By measuring the peak area ratio of the native analyte to the SIL-IS using a mass spectrometer, highly accurate and precise quantification can be achieved. This ratio remains constant even if there are sample losses during preparation or fluctuations in instrument response (matrix effects), as both the analyte and the internal standard are affected equally. The concentration of the unknown analyte is then determined by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the SIL-IS.

Method Development for Accurate Quantification of Related Compounds in Complex Biological Matrices (in vitro systems)

Developing a robust method for quantifying related compounds (e.g., the unlabeled epimer) in complex biological matrices like human plasma, serum, or in vitro test systems (e.g., liver microsomes) requires careful optimization and validation.

The process begins with selecting appropriate MRM transitions for both the analyte and the SIL-IS (this compound) to ensure no cross-talk or interference. Sample preparation is a critical step, often involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The SIL-IS is added at the very beginning of this process.

Method validation is performed according to regulatory guidelines and includes the assessment of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effects, and stability. The use of this compound is crucial for accurately assessing and compensating for matrix effects, thereby ensuring the reliability of the quantitative data obtained from the in vitro system.

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). |

| Precision | Closeness of individual measures when the procedure is applied repeatedly. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | The CV of the matrix factor should be ≤15%. |

| Recovery | The extraction efficiency of an analytical method. | Should be consistent and reproducible. |

Methodologies for Impurity Profiling and Reference Standard Qualification

Qualifying a reference standard involves a comprehensive assessment to confirm its identity, purity, and to characterize any impurities present. This ensures its suitability for its intended use as a calibrator or internal standard.

Identification and Characterization of Process-Related Impurities and Degradation Products

Impurity profiling of this compound is crucial for its qualification. This involves identifying and quantifying impurities that may have arisen during its synthesis (process-related) or from its degradation over time.

High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, is often used in conjunction with LC to provide accurate mass measurements of impurities. This data allows for the determination of elemental compositions, which is a key step in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure of the main compound and for identifying impurities, especially stereoisomers.

Potential impurities for this compound could include its corresponding non-deuterated epimer, other diastereomers of Trandolapril-d5, precursors from the synthesis, or products of hydrolysis (e.g., the corresponding carboxylic acid). Characterizing these impurities is essential for establishing the purity of the reference standard and for understanding potential interferences in analytical methods.

Establishment of Certified Reference Materials for Quality Control and Research Applications

The establishment and use of Certified Reference Materials (CRMs) are fundamental for ensuring the accuracy, reliability, and comparability of analytical measurements in pharmaceutical quality control and research. For complex drug molecules such as Trandolapril, which contain multiple chiral centers and can exist as various stereoisomers, the availability of highly characterized reference standards is critical. This compound serves as a specialized CRM designed for the explicit purpose of identifying and quantifying a specific epimeric impurity during the manufacturing and analysis of Trandolapril.

Role in Quality Control

In pharmaceutical manufacturing, regulatory bodies require stringent control over impurities. nih.gov An epimer, which is a stereoisomer that differs in configuration at only one stereogenic center, can have different pharmacological and toxicological properties than the active pharmaceutical ingredient (API). Therefore, its presence must be monitored and controlled within strict limits.

This compound is crucial for developing and validating robust analytical methods, particularly for stability-indicating assays. nih.gov These methods are essential to confirm that the amount of the epimeric impurity does not increase during the shelf-life of the drug product. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative analysis using mass spectrometry. aptochem.com

The key advantages of using this deuterated epimeric CRM in quality control include:

Accurate Identification: The CRM provides the exact mass and chromatographic retention time for the specific epimer, allowing for its unambiguous identification in the presence of the main API and other related substances.

Precise Quantification: As an internal standard in isotope dilution mass spectrometry, it enables highly accurate and precise quantification of the corresponding non-labeled epimeric impurity. clearsynth.com It co-elutes with the target analyte, effectively compensating for variations in sample extraction, chromatographic injection, and ionization efficiency in the mass spectrometer. aptochem.com

Method Validation: It is essential for the validation of analytical procedures, ensuring the method is robust, reliable, and fit for its intended purpose of impurity profiling. clearsynth.com

Role in Research Applications

Beyond routine quality control, this compound is an invaluable tool in various research settings. Its primary application is as an internal standard for bioanalytical methods, which are developed to measure drug concentrations in biological matrices like plasma or urine. aptochem.com

In pharmacokinetic and bioequivalence studies, researchers must accurately determine the concentration of the administered drug and its metabolites over time. The use of a deuterated internal standard is critical for these analyses for several reasons:

Compensation for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. clearsynth.comnih.gov Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for reliable correction and improving assay robustness. aptochem.comnih.gov

Enhanced Sensitivity and Specificity: The mass difference introduced by the five deuterium atoms allows the mass spectrometer to easily distinguish the internal standard from the endogenous, non-labeled epimer, even at very low concentrations. aptochem.com This is crucial for studying the metabolic fate and potential in-vivo conversion of the drug.

Metabolism Studies: Research into the metabolic pathways of Trandolapril can utilize this CRM to investigate whether the specific epimer is formed as a metabolite in the body. mdpi.com

The development and certification of this compound involve a comprehensive characterization of its chemical and isotopic purity, ensuring its suitability as a reference material for high-stakes analytical applications.

Table 1: Compound Properties and Specifications

| Property | Value |

| Compound Name | This compound |

| Chemical Formula | C₃₁H₃₇D₅N₂O₅ |

| Molecular Weight | Approx. 527.71 g/mol |

| Isotopic Label | Deuterium (d5) |

| Typical Isotopic Purity | ≥98% |

| Application | Internal Standard, Certified Reference Material |

Mechanistic Investigations of Biotransformation and Enzyme Kinetics in Vitro

Enzymatic Hydrolysis of Ester Bonds in Trandolapril (B549266) Benzyl (B1604629) Ester Analogues

Trandolapril is an ester prodrug that requires in vivo hydrolysis to its active diacid metabolite, trandolaprilat (B1681354), to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor. researchgate.netsmpdb.cahmdb.canih.govnih.gov This conversion is primarily mediated by esterases. researchgate.netsmpdb.ca

Characterization of Esterase Activity in Subcellular Fractions (in vitro)

To investigate the enzymatic hydrolysis of trandolapril analogues, in vitro studies utilizing subcellular fractions from tissues rich in esterases, such as the liver, are employed. These fractions, including microsomes and cytosol, allow for the characterization of the enzymes responsible for the hydrolytic conversion.

Experiments involving the incubation of trandolapril benzyl ester analogues with liver microsomal and cytosolic fractions help to pinpoint the primary location of esterase activity. By measuring the rate of disappearance of the parent compound and the appearance of the hydrolyzed metabolite, researchers can determine the intrinsic clearance of the drug. Such studies have shown that neuropathy target esterase (NTE), an enzyme localized to the endoplasmic reticulum, is involved in the hydrolysis of membrane lipids and could potentially play a role in the metabolism of ester-containing drugs. nih.gov The analysis of these reactions in different subcellular compartments provides a clearer picture of the metabolic landscape the drug encounters.

Stereoselective Hydrolysis of Epimeric Benzyl Esters

The synthesis of trandolapril often presents the challenge of controlling the stereochemistry of the trans-octahydro-1H-indole-2-carboxylic acid building block. thieme.ded-nb.info This can lead to the formation of different stereoisomers, or epimers. The enzymatic hydrolysis of these epimers can be stereoselective, meaning that one isomer is metabolized at a different rate than the other.

In vitro studies are crucial for evaluating the stereoselectivity of esterases towards epimeric benzyl esters of trandolapril. By incubating individual epimers with liver fractions, the rates of hydrolysis can be compared. This information is vital as the biological activity of the resulting metabolite, trandolaprilat, is highly dependent on its stereochemistry. A highly diastereoselective Hosomi–Sakurai reaction and a Ru-catalyzed ring-closing metathesis have been key steps in achieving a stereoselective synthesis of trandolapril. d-nb.inforesearchgate.net

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Metabolic Pathways of Trandolapril Derivatives

The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), is a powerful tool for probing reaction mechanisms and improving the metabolic stability of drugs. nih.govjuniperpublishers.com

Probing Rate-Limiting Steps in In Vitro Biotransformation Pathways

The magnitude of the DKIE can provide insights into the rate-limiting step of a metabolic pathway. If the cleavage of a carbon-hydrogen bond is the slowest step in the reaction, replacing that hydrogen with deuterium will result in a significant decrease in the reaction rate.

For trandolapril derivatives, deuteration at specific positions can help to elucidate the mechanism of enzymatic hydrolysis. By comparing the in vitro hydrolysis rates of the deuterated and non-deuterated compounds in liver microsomes, a primary isotope effect can be determined. For instance, in studies with other drugs, deuteration has been shown to significantly lower the intrinsic clearance in liver microsomes. nih.gov This suggests that the cleavage of the deuterated bond is involved in the rate-determining step of the metabolic process.

Investigating the Impact of Deuteration on Metabolic Stability and Pathway Branching

Deuteration can enhance a drug's metabolic profile by increasing its biological half-life. juniperpublishers.com This is a direct consequence of the stronger carbon-deuterium bond, which slows down metabolic processes that involve the cleavage of this bond.

In the context of Epi Trandolapril-d5 benzyl ester, the introduction of deuterium is expected to increase its metabolic stability. In vitro studies comparing the metabolism of the deuterated and non-deuterated analogues can quantify this effect. For example, the exposure to the N-demethyl metabolite of enzalutamide (B1683756) was significantly lower for its deuterated counterpart. nih.gov Furthermore, deuteration can sometimes lead to "metabolic switching," where the body metabolizes the drug through an alternative pathway. juniperpublishers.com Investigating the metabolite profile of this compound is therefore essential to ensure that no unique or undesirable metabolites are formed. juniperpublishers.com

Identification and Structural Elucidation of In Vitro Metabolites of this compound

A thorough understanding of a drug's metabolic fate requires the identification and structural characterization of its metabolites. Modern analytical techniques are indispensable for this purpose.

The in vitro incubation of this compound with liver subcellular fractions will generate a mixture of the parent compound and its metabolites. The primary metabolite is expected to be the deuterated version of trandolaprilat. However, other minor metabolites may also be formed.

Microsomal and Hepatocyte Incubation Studies

To investigate the biotransformation of this compound, in vitro models that replicate the metabolic environment of the liver are employed. The two most common systems for this are liver microsomes and hepatocytes. oyc.co.jp

Microsomal Incubation: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. oyc.co.jp They are a rich source of Phase I metabolic enzymes, such as cytochrome P450 (CYP) oxidases, and some Phase II enzymes. oyc.co.jp For a compound like this compound, the primary metabolic step of interest is the hydrolysis of the ester bond to form the active diacid metabolite. This reaction is predominantly catalyzed by carboxylesterases (CES), particularly CES1, which is abundant in the human liver. nih.gov

In a typical microsomal stability assay, the compound is incubated with liver microsomes in the presence of necessary cofactors, such as an NADPH-regenerating system for CYP-mediated reactions. oyc.co.jp Aliquots are taken at various time points, the reaction is stopped, and the disappearance of the parent compound and the appearance of metabolites are quantified. oyc.co.jp Studies have shown that genetic variants of CES1 can significantly impact the activation of trandolapril, with certain polymorphisms leading to impaired conversion to its active form, trandolaprilat. nih.gov Similar studies would be crucial for assessing the metabolic activation of this compound.

Hepatocyte Incubation: Cryopreserved or fresh primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. dls.comlonza.com Incubating this compound with suspended or plated hepatocytes allows for a more comprehensive assessment of its metabolic profile, including both Phase I and Phase II metabolic pathways. lonza.com These studies can reveal the formation of glucuronide conjugates or other secondary metabolites in addition to the primary hydrolysis. nih.gov For example, seven metabolites of trandolapril have been identified, including glucuronidated derivatives of both the parent drug and its active metabolite, trandolaprilat. drugbank.com Permeabilized hepatocytes can be used to overcome potential limitations in cell membrane transport for certain drug candidates, ensuring that the compound has direct access to intracellular metabolic enzymes. dls.com

The following table outlines a typical experimental design for assessing metabolic stability in these systems.

| Parameter | Microsomal Assay | Hepatocyte Assay |

| System | Pooled Human Liver Microsomes | Cryopreserved Human Hepatocytes |

| Compound Conc. | 1 µM | 1 µM |

| Protein/Cell Conc. | 0.5 mg/mL | 1 x 10^6 cells/mL |

| Incubation Temp. | 37°C | 37°C |

| Time Points | 0, 5, 15, 30, 60 min | 0, 15, 30, 60, 120 min |

| Analysis | LC-MS/MS | LC-MS/MS |

| Endpoint | In vitro half-life (t½), Intrinsic Clearance (CLint) | In vitro half-life (t½), Metabolite Profile |

This table represents a generalized protocol for in vitro metabolism studies.

Mass Spectrometric Approaches for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for identifying and quantifying drug metabolites. nih.govyoutube.com Its high sensitivity and specificity are essential for elucidating the biotransformation pathways of novel compounds like this compound.

The process begins with chromatographic separation of the parent compound and its metabolites from the complex biological matrix of the incubation sample (e.g., microsomal or hepatocyte lysate). researchgate.net The separated components then enter the mass spectrometer. Using electrospray ionization (ESI), the molecules are charged and detected. nih.gov In a typical metabolite identification workflow, a full scan (MS1) is performed to detect all ions within a mass range. This is followed by product ion scans (MS/MS or MS2) of selected precursor ions, which are fragmented to generate characteristic patterns. youtube.com

For this compound, the "d5" label provides a unique mass signature, making it and its subsequent metabolites easier to trace. The primary expected biotransformation is the hydrolysis of the benzyl ester to a carboxylic acid, forming the active diacid metabolite, Epi Trandolaprilat-d5. This corresponds to a predictable mass shift. Further metabolism, such as hydroxylation or glucuronidation, would also result in specific mass additions. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of unknown metabolites. youtube.com

The table below illustrates the expected mass transitions that would be monitored in a multiple reaction monitoring (MRM) LC-MS/MS experiment for the parent compound and its primary metabolite.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Description |

| This compound | 498.6 | Hypothetical | Parent Compound |

| Epi Trandolaprilat-d5 (diacid) | 408.5 | Hypothetical | Active Metabolite (Post-hydrolysis) |

Note: The m/z values are calculated based on the expected chemical structures and are hypothetical. The product ions would be determined experimentally.

In Vitro Binding and Enzyme Interaction Studies

Following the confirmation of bioactivation, the next critical step is to characterize the interaction of the active metabolite with its pharmacological target, the angiotensin-converting enzyme (ACE).

Comparative Angiotensin-Converting Enzyme (ACE) Binding Affinity of Epimers and Derivatives

The therapeutic effect of trandolapril results from the potent inhibition of ACE by its active diacid metabolite, trandolaprilat. nih.gov Trandolaprilat exhibits a very high affinity for the enzyme. nih.gov The binding affinity of a novel analog, such as the active form of this compound, must be determined and compared to the reference compound.

ACE inhibition assays are typically performed using purified enzyme (from sources like rabbit lung) or tissue homogenates rich in ACE. nih.gov The potency of an inhibitor is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%. nih.gov

Stereochemistry plays a crucial role in drug-receptor interactions. Since Epi Trandolaprilat-d5 is an epimer of Trandolaprilat-d5, it differs in the three-dimensional arrangement at one chiral center. This single change can significantly alter its fit within the ACE active site, potentially increasing or decreasing its binding affinity. The active site of ACE has specific subsites that accommodate the different parts of the inhibitor molecule, and an optimal stereochemical configuration is necessary for high-affinity binding. mdpi.com

The following table provides a comparative framework, using published IC50 values for other ACE inhibitors to illustrate the range of potencies observed. The affinity of Epi Trandolaprilat-d5 would be evaluated within this context.

| Inhibitor (Active Diacid Form) | Reported IC50 (nM) | Reference |

| Trandolaprilat | Low nM range | nih.gov |

| Ramiprilat | ~1.2 | nih.gov |

| Enalaprilat | ~2.1 | nih.gov |

| Lisinopril | ~1.7 | nih.gov |

| Captopril | ~28 | nih.gov |

| Epi Trandolaprilat-d5 | To be determined |

This table includes representative data for comparative purposes. The IC50 values can vary based on assay conditions.

Mechanistic Studies of Enzyme Inhibition by Novel Trandolapril Analogues

Understanding the mechanism by which a novel analog inhibits its target enzyme provides deeper insight into its pharmacological action. Potent inhibitors of peptidases like ACE often function as "transition-state analogs." youtube.com They are designed to mimic the structure of the substrate's transition state during the enzymatic reaction, thereby binding to the active site with much higher affinity than the substrate itself. youtube.com Trandolaprilat is believed to function in this manner.

Enzyme kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically done by measuring the rate of the enzymatic reaction at various substrate concentrations in the presence of different concentrations of the inhibitor. The data are then plotted using methods like the Lineweaver-Burk plot to visualize the inhibition type. For a competitive inhibitor, which binds to the same active site as the substrate, an increase in the apparent Michaelis constant (Km) is observed with no change in the maximum reaction velocity (Vmax).

The inhibitory potency is more precisely defined by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. These mechanistic studies would reveal whether the structural modifications in Epi Trandolaprilat-d5 alter its mode of interaction with ACE compared to trandolaprilat and would provide a definitive measure of its inhibitory power. The high affinity and slow dissociation rate of trandolaprilat from ACE are key to its prolonged duration of action. nih.govdrugbank.com Similar kinetic parameters would be determined for any new analog.

Future Directions and Emerging Research Opportunities for Epi Trandolapril D5 Benzyl Ester

The landscape of pharmaceutical research is in a constant state of evolution, driven by technological advancements that promise to accelerate the discovery, development, and understanding of complex molecules. For a specialized compound like Epi Trandolapril-d5 benzyl (B1604629) ester, which is a deuterated, stereoisomeric form of a Trandolapril (B549266) intermediate, these future directions hold the key to unlocking its full potential in research and development. pharmaffiliates.compharmaffiliates.com The following sections explore emerging opportunities that could redefine the study of this and similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.